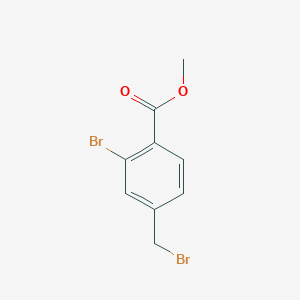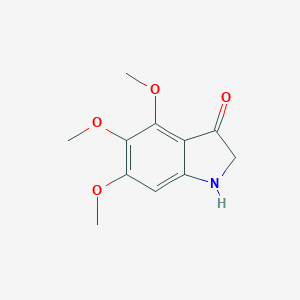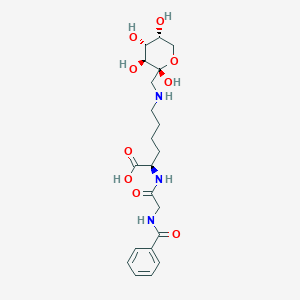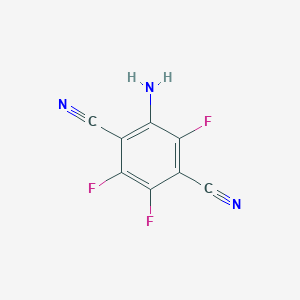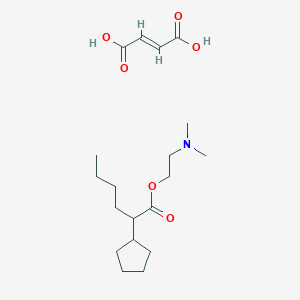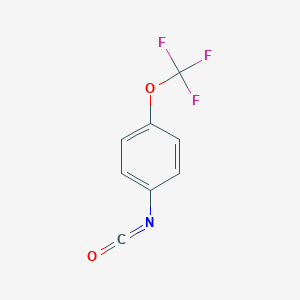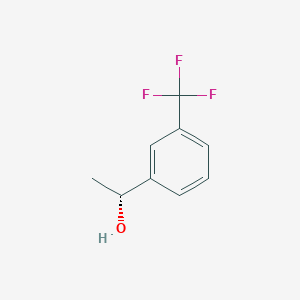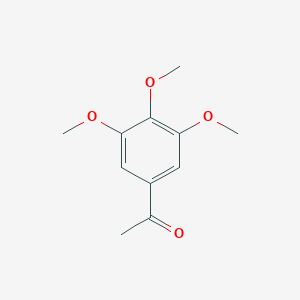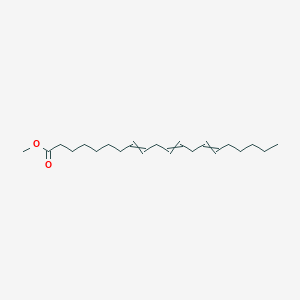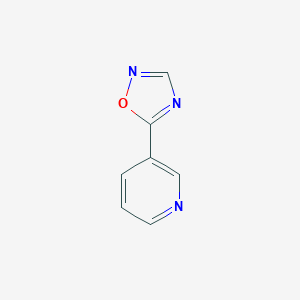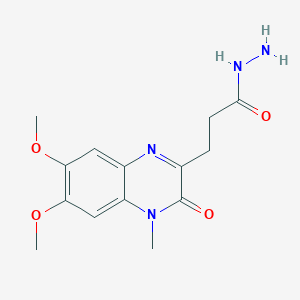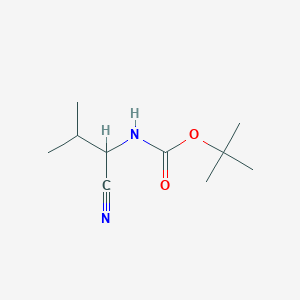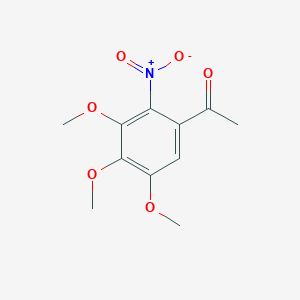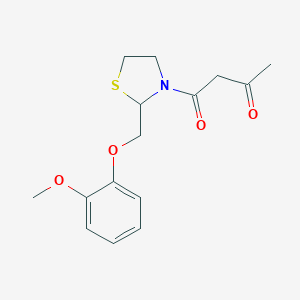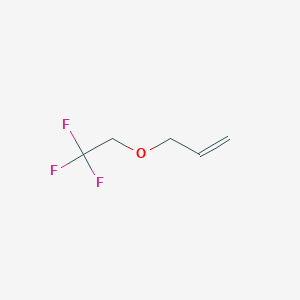
2,2,2-Trifluoroethyl allyl ether
Descripción general
Descripción
2,2,2-Trifluoroethyl allyl ether is a compound that can be synthesized through various chemical reactions involving alcohols and allyl-containing reagents. The presence of the trifluoroethyl group is significant due to its potential to influence the physical and chemical properties of the molecule, as well as its reactivity.
Synthesis Analysis
The synthesis of homoallyl ethers, which are structurally related to 2,2,2-trifluoroethyl allyl ether, can be achieved using bismuth triflate as a catalyst. This method allows for the conversion of aldehydes to homoallyl ethers through a one-pot synthesis involving either in situ generation of the acetal or a three-component synthesis . Additionally, the synthesis of trifluoromethyl group-containing enol ethers has been accomplished using a palladium-catalyzed reaction of trifluoroallylic carbonates with oxygen nucleophiles .
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoroethyl allyl ether is not directly discussed in the provided papers. However, the structure of related compounds, such as trifluoromethyl group-containing enol ethers, suggests that the trifluoroethyl group would be attached to an oxygen atom, which in turn is connected to an allyl group . The presence of the trifluoroethyl group is likely to influence the electron distribution and steric hindrance within the molecule.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2,2,2-trifluoroethyl allyl ether include the formation of ethers from unsaturated aliphatic alcohols catalyzed by boron trifluoride etherate . This process can involve double-bond migration and allylic rearrangement. Furthermore, the cyclization of trifluorobut-3-en-2-oles into CF3-indenes indicates the potential for 2,2,2-trifluoroethyl allyl ether to undergo similar cyclization reactions under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2-trifluoroethyl allyl ether are not explicitly detailed in the provided papers. However, the synthesis of related trifluoromethanesulfonates and their reactions with alcohols suggest that the trifluoroethyl group can significantly enhance the reactivity of the molecule, making it a good leaving group in substitution reactions . The presence of the trifluoroethyl group is also expected to increase the molecule's lipophilicity and potentially lower its boiling point due to the electronegative nature of fluorine atoms.
Aplicaciones Científicas De Investigación
1. Application in Lithium Metal Batteries
- Summary of Application: This compound is used in the formulation of electrolytes for high-voltage lithium metal batteries (LMBs). The electrolyte’s formulation and structure determine its physical properties and interfacial chemistries on electrode surfaces .
- Methods of Application: The compound is used as a fluorinated cosolvent in localized high-concentration electrolytes (LHCEs). These LHCEs outperform traditional carbonate electrolytes in many aspects due to their unique solvation structures .
- Results or Outcomes: The formulated LHCEs successfully improve the cell performance of different battery chemistries .
2. Application in Organic Synthesis
- Summary of Application: N-2,2,2-Trifluoroethylisatin ketimines, which involve the use of 2,2,2-Trifluoroethyl, have received attention as fluorine-containing synthons since their development in 2015 .
- Methods of Application: The compound is used in various organic synthesis reactions, with a focus on the types of reactions and the stereoselectivity of products .
- Results or Outcomes: The introduction of trifluoromethyl into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
3. Application in Lithium-Sulfur Batteries
- Summary of Application: This compound is used to diminish self-discharge of lithium-sulfur (Li-S) cells having both low- and high-sulfur-loading sulfur cathodes .
- Methods of Application: The compound is added to the electrolyte solution of the Li-S cells .
- Results or Outcomes: The use of this compound in the electrolyte solution helps to improve the performance of the Li-S cells by reducing their self-discharge .
4. Application in the Production of Fluorinated Organic Solvent
- Summary of Application: The compound is used in the synthesis of bis (2,2, 2-trifluoroethyl) ether, which has high oxidation resistance, good flame retardancy, and high purity .
- Methods of Application: The synthesis method involves several steps, including the preparation of 1,1, 1-trifluoro-2-chloroethane, reaction with ethylene glycol and potassium hydroxide, and rectification to obtain the product .
- Results or Outcomes: The product obtained from this synthesis method is used as a lithium battery electrolyte solution in the field of lithium batteries .
5. Application in High-Voltage Lithium Metal Batteries
- Summary of Application: This compound is used in the formulation of electrolytes for high-voltage lithium metal batteries (LMBs). The electrolyte’s formulation and structure determine its physical properties and interfacial chemistries on electrode surfaces .
- Methods of Application: The compound is used as a fluorinated cosolvent in localized high-concentration electrolytes (LHCEs). These LHCEs outperform traditional carbonate electrolytes in many aspects due to their unique solvation structures .
- Results or Outcomes: The formulated LHCEs successfully improve the cell performance of different battery chemistries .
6. Application in Low-Temperature Electrolytes
- Summary of Application: A novel cosolvent of 2,2,2-trifluoroethyl N-caproate (TFENH) could help to lower the viscosity and improve the ionic conductivity of electrolytes .
- Methods of Application: The compound is added to the electrolyte solution of the Li-S cells .
- Results or Outcomes: The use of this compound in the electrolyte solution helps to improve the performance of the Li-S cells by reducing their self-discharge .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,2,2-trifluoroethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-2-3-9-4-5(6,7)8/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCQEKRIPQPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165014 | |
| Record name | 2,2,2-Trifluoroethyl allyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl allyl ether | |
CAS RN |
1524-54-5 | |
| Record name | 3-(2,2,2-Trifluoroethoxy)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1524-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethyl allyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1524-54-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



